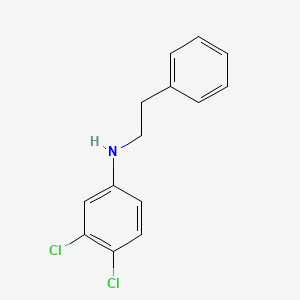
3,4-Dichloro-N-phenethylaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Proteomics Research
“3,4-Dichloro-N-phenethylaniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structures, interactions, and functions, contributing to our understanding of biological processes and diseases.
Hybrid Nanocomposites
Another interesting application of “3,4-Dichloro-N-phenethylaniline” is in the creation of hybrid nanocomposites . These are materials that combine a polymer matrix and nanoparticles, where at least one dimension of the particles is less than 100 nanometers. In this case, “3,4-Dichloro-N-phenethylaniline” is used to create a polymer called poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB). This polymer is combined with graphene oxide (GO) to create the nanocomposite. The preparation method significantly influences the composition, structure, and functional properties of the nanocomposite .
Wirkmechanismus
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Given its use in proteomics research , it may influence protein synthesis or degradation pathways.
Result of Action
As a compound used in proteomics research , it may influence protein expression or function.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c15-13-7-6-12(10-14(13)16)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOKAPHZZGBHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-phenethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B3170080.png)
![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B3170084.png)
![N-[4-(benzyloxy)benzyl]propan-2-amine](/img/structure/B3170092.png)
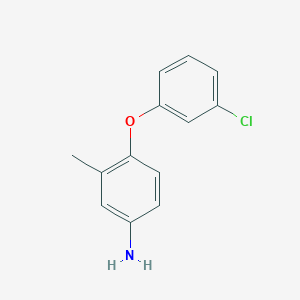
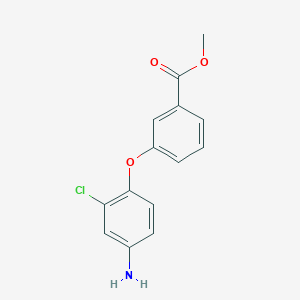
amine](/img/structure/B3170121.png)
amine](/img/structure/B3170132.png)
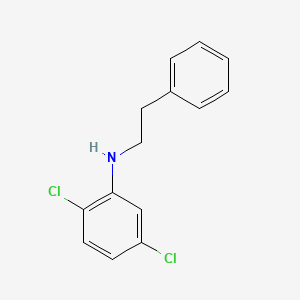
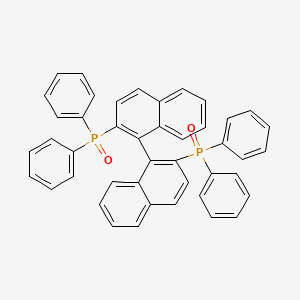
![(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B3170151.png)


